molecular formula C5H2ClNS B119518 3-Chlorothiophene-2-carbonitrile CAS No. 147123-67-9

3-Chlorothiophene-2-carbonitrile

Cat. No.: B119518
CAS No.: 147123-67-9
M. Wt: 143.59 g/mol
InChI Key: FPGDDWCTBDGPAD-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothiophene-2-carbonitrile typically involves the chlorination of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorothiophene-2-carbonitrile is unique due to the presence of both the chlorine and nitrile groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGDDWCTBDGPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373902
Record name 3-Chloro-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147123-67-9
Record name 3-Chloro-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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